molecular formula C5H8BrN3O B2591600 2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1517022-05-7

2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B2591600
CAS No.: 1517022-05-7
M. Wt: 206.043
InChI Key: ROZVEHIAYXXIFU-UHFFFAOYSA-N
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Description

2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 5-position and a bromo group at the 4-position of the pyrazole ring, along with an ethan-1-ol moiety attached to the nitrogen atom at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-bromo-3,5-diaminopyrazole with ethylene oxide under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 2-(5-amino-1H-pyrazol-1-yl)ethan-1-ol.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.

Major Products Formed

    Oxidation: Formation of 2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethanal or 2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethanoic acid.

    Reduction: Formation of 2-(5-amino-1H-pyrazol-1-yl)ethan-1-ol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and bromo groups on the pyrazole ring allow it to form hydrogen bonds and halogen bonds with target proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(5-amino-1H-pyrazol-1-yl)ethan-1-ol: Lacks the bromo group, which may affect its reactivity and biological activity.

    2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol: Lacks the amino group, which may influence its ability to form hydrogen bonds.

    2-(5-amino-4-chloro-1H-pyrazol-1-yl)ethan-1-ol: Contains a chloro group instead of a bromo group, which may alter its chemical properties and reactivity.

Uniqueness

The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-(5-amino-4-bromopyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O/c6-4-3-8-9(1-2-10)5(4)7/h3,10H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZVEHIAYXXIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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